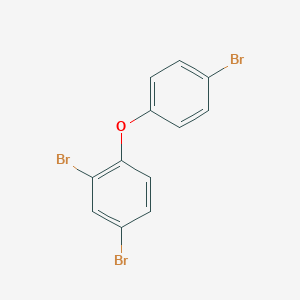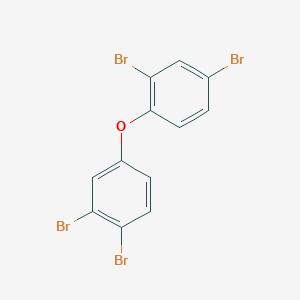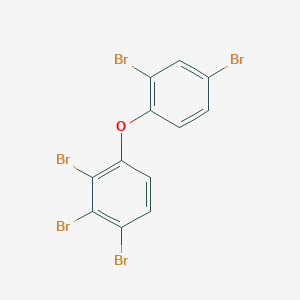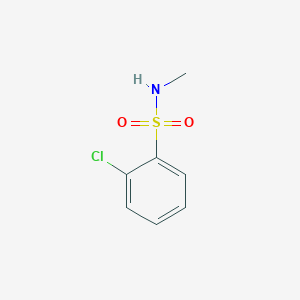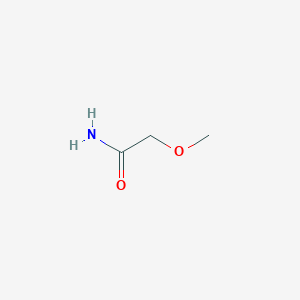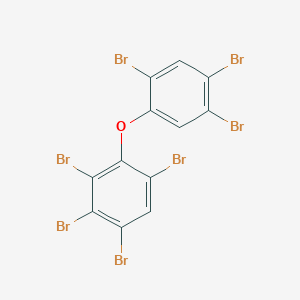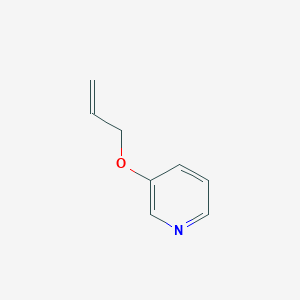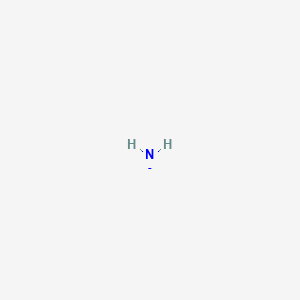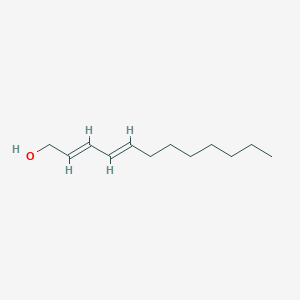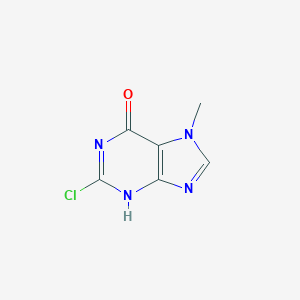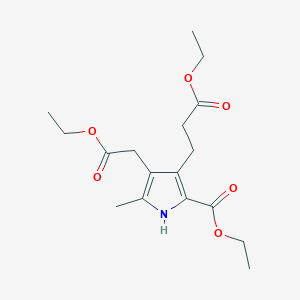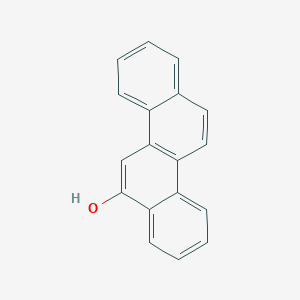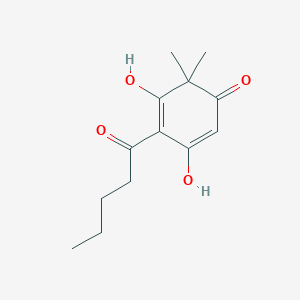
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one, commonly known as DHM, is a natural flavonoid found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been used in traditional medicine for centuries to treat hangovers, liver disease, and other ailments. In recent years, DHM has gained attention for its potential therapeutic applications in various fields of scientific research.
作用机制
DHM exerts its therapeutic effects through various mechanisms of action. One such mechanism involves the inhibition of the enzyme aldehyde dehydrogenase (ALDH), which is responsible for metabolizing alcohol in the liver. By inhibiting ALDH, DHM can reduce the accumulation of toxic byproducts of alcohol metabolism, thereby protecting the liver from damage.
DHM has also been shown to modulate the activity of various neurotransmitters in the brain, including GABA and glutamate. By modulating these neurotransmitters, DHM can reduce anxiety and depression symptoms.
生化和生理效应
DHM has been shown to have various biochemical and physiological effects in the body. In animal studies, DHM has been shown to reduce liver damage caused by alcohol and other toxins. DHM has also been shown to reduce anxiety and depression symptoms in animal models.
实验室实验的优点和局限性
DHM has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized in the lab. DHM is also relatively stable and has a long shelf life, making it ideal for use in long-term experiments.
However, DHM also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. DHM is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
未来方向
There are several potential future directions for research on DHM. One area of interest is the development of DHM-based therapies for the treatment of liver disease and alcoholism. Another area of interest is the development of DHM-based therapies for the treatment of anxiety and depression.
Other potential future directions include the study of DHM's effects on other neurotransmitters in the brain, as well as its potential use in the treatment of other diseases and disorders. Overall, DHM is a promising compound with a wide range of potential therapeutic applications in various fields of scientific research.
合成方法
DHM can be extracted from the bark, leaves, and fruit of the Hovenia dulcis tree. However, the most common method of synthesis involves the use of chemical reactions. One such method involves the reaction of 2,4-pentanedione with 2,6-dimethylphenol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DHM.
科学研究应用
DHM has been studied extensively for its potential therapeutic effects in various fields of scientific research. In the field of medicine, DHM has been shown to have hepatoprotective effects, meaning it can protect the liver from damage caused by toxins and other harmful substances. DHM has also been studied for its potential use in the treatment of alcoholism and alcohol-related liver disease.
In the field of neuroscience, DHM has been shown to have neuroprotective effects, meaning it can protect the brain from damage caused by injury or disease. DHM has also been studied for its potential use in the treatment of anxiety and depression.
属性
CAS 编号 |
19051-49-1 |
|---|---|
产品名称 |
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one |
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
3,5-dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H18O4/c1-4-5-6-8(14)11-9(15)7-10(16)13(2,3)12(11)17/h7,15,17H,4-6H2,1-3H3 |
InChI 键 |
NRMNDJSDOFWISH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O |
规范 SMILES |
CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



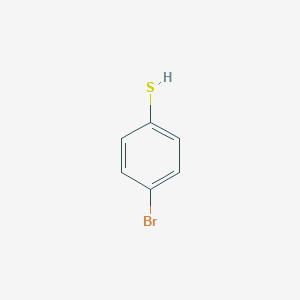
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
